molecular formula C11H19N3 B13091016 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13091016
M. Wt: 193.29 g/mol
InChI Key: SZEQTYNLVRPPDW-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclobutyl group, a methyl group, and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclobutyl, methyl, and isopropyl groups.

    Substitution Reactions: The introduction of the cyclobutyl, methyl, and isopropyl groups can be achieved through various substitution reactions. For example, alkylation reactions using appropriate alkyl halides can introduce these groups onto the pyrazole ring.

    Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would involve the use of large-scale reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out under anhydrous conditions.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides. These reactions are typically carried out under basic or acidic conditions, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions could introduce hydroxyl or carbonyl groups, while reduction reactions could remove these groups or reduce double bonds. Substitution reactions could introduce a wide variety of functional groups, depending on the nature of the substituent.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structural features make it a potential candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-one: This compound differs from this compound by the presence of a carbonyl group at the 5-position instead of an amine group.

    3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-thiol: This compound differs by the presence of a thiol group at the 5-position instead of an amine group.

    3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-carboxylic acid: This compound differs by the presence of a carboxylic acid group at the 5-position instead of an amine group.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-cyclobutyl-2-methyl-4-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-7(2)9-10(8-5-4-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3

InChI Key

SZEQTYNLVRPPDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1C2CCC2)C)N

Origin of Product

United States

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